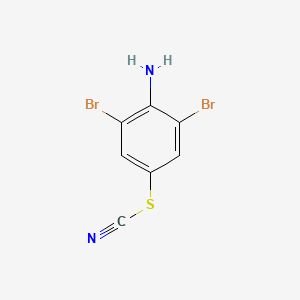
4-Amino-3,5-dibromophenyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dibromo-4-thiocyanatoaniline is an organic compound characterized by the presence of bromine, sulfur, and nitrogen atoms within its molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-4-thiocyanatoaniline typically involves the bromination of aniline derivatives followed by thiocyanation. One common method involves the use of N,N-dibromo-N,N-bis(2,5-dimethylbenzenesulphonyl)ethylenediamine and N,N-dibromo-2,5-dimethylbenzenesulphonamide in the presence of potassium thiocyanate as a thiocyanating reagent . The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 2,6-dibromo-4-thiocyanatoaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as solvent-free reactions and recyclable catalysts, are increasingly being adopted to minimize environmental impact .
化学反応の分析
Types of Reactions
2,6-dibromo-4-thiocyanatoaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiocyanate group can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted anilines.
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Thiol derivatives.
科学的研究の応用
2,6-dibromo-4-thiocyanatoaniline has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
作用機序
The mechanism of action of 2,6-dibromo-4-thiocyanatoaniline involves its interaction with molecular targets through its functional groups. The bromine atoms and thiocyanate group can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and biological activity. The exact molecular pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,6-dibromo-4-fluoroaniline: Similar structure but with a fluorine atom instead of a thiocyanate group.
2,6-dibromo-4-nitroaniline: Contains a nitro group, leading to different reactivity and applications.
4-bromo-2,6-difluoroaniline:
Uniqueness
2,6-dibromo-4-thiocyanatoaniline is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential applications in various fields. The combination of bromine and thiocyanate groups makes it a versatile compound for organic synthesis and materials science.
特性
CAS番号 |
14030-87-6 |
|---|---|
分子式 |
C7H4Br2N2S |
分子量 |
308.00 g/mol |
IUPAC名 |
(4-amino-3,5-dibromophenyl) thiocyanate |
InChI |
InChI=1S/C7H4Br2N2S/c8-5-1-4(12-3-10)2-6(9)7(5)11/h1-2H,11H2 |
InChIキー |
YEFZRZZEOPGYRF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Br)N)Br)SC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15201036.png)
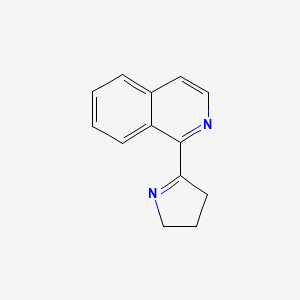
![5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole](/img/structure/B15201049.png)
![2-(4-Fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine](/img/structure/B15201056.png)
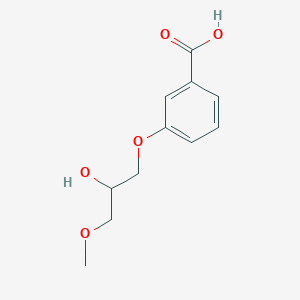
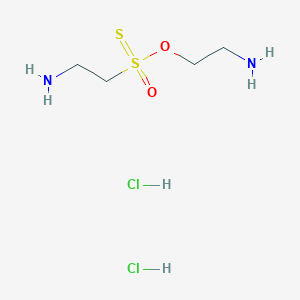
![(1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201087.png)
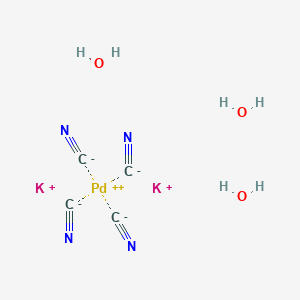


![5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B15201120.png)
![2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide](/img/structure/B15201128.png)
![5-Chloro-2-[(methylamino)methyl]phenol](/img/structure/B15201132.png)

